molecular formula C6H8N4OS B8435788 1-thioureido-1H-pyrrole-2-carboxamide

1-thioureido-1H-pyrrole-2-carboxamide

Cat. No.: B8435788
M. Wt: 184.22 g/mol
InChI Key: CRMGKQHRXDYZQZ-UHFFFAOYSA-N
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Description

1-Thioureido-1H-pyrrole-2-carboxamide is a thiocarboxamide derivative of pyrrole, characterized by a thioureido (-NH-CS-NH-) substituent at the 1-position and a carboxamide (-CONH₂) group at the 2-position of the pyrrole ring. Pyrrole derivatives are widely studied due to their diverse bioactivities, including antitumor, antimicrobial, and kinase-inhibiting properties .

The synthesis of thiocarboxamide derivatives typically involves reactions of pyrrole with isothiocyanates or thiolation of pre-existing carboxamides. For example, N-ethoxycarbonylpyrrole-2-thiocarboxamide (a structurally related compound) is synthesized by reacting pyrrole with ethoxycarbonylisothiocyanate, yielding a product with distinct IR absorption bands for thiocarbonyl (1120 cm⁻¹) and carbonyl (1740 cm⁻¹) groups . Such thiocarboxamides are reactive intermediates for forming fused heterocycles, thioamide S-oxides, and amidines .

Properties

Molecular Formula

C6H8N4OS

Molecular Weight

184.22 g/mol

IUPAC Name

1-(carbamothioylamino)pyrrole-2-carboxamide

InChI

InChI=1S/C6H8N4OS/c7-5(11)4-2-1-3-10(4)9-6(8)12/h1-3H,(H2,7,11)(H3,8,9,12)

InChI Key

CRMGKQHRXDYZQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C(=O)N)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-thioureido-1H-pyrrole-2-carboxamide, a comparative analysis with structurally related pyrrole derivatives is provided below.

Table 1: Key Structural and Functional Comparisons

Compound Name Key Functional Groups Synthesis Method Reactivity/Properties Applications/Implications
1-Thioureido-1H-pyrrole-2-carboxamide Thioureido (-NH-CS-NH-), carboxamide Reaction of pyrrole with thiourea derivatives or isothiocyanates under basic conditions High nucleophilic reactivity at thiocarbonyl and carbonyl sites; forms S-oxides Intermediate for antitumor/antimicrobial agents
N-Ethoxycarbonylpyrrole-2-thiocarboxamide (I) Ethoxycarbonyl (-COOEt), thiocarboxamide Pyrrole + ethoxycarbonylisothiocyanate in inert solvent Hydrolyzes to pyrrole-2-thiocarboxamide (IV); reacts with aniline to form amidines Precursor for fused heterocycles
Pyrrole-2-thiocarboxamide (IV) Thiocarboxamide (-CS-NH₂) Alkaline hydrolysis of N-ethoxycarbonylpyrrole-2-thiocarboxamide Oxidizable to carboxamide; forms hydrogen-bonded dimers Bioactive scaffold synthesis
1H-Pyrrole-2-carboxylic acid Carboxylic acid (-COOH) Commercial synthesis; recrystallization from ethanol/ethyl acetate Forms hydrogen-bonded chains (N–H⋯O, O–H⋯O); stable crystalline structure Antitumor and kinase inhibition studies
1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide Carboxamide (-CONH-), piperidinyl Multi-step synthesis involving CDI-mediated coupling Enhanced solubility due to piperidinyl group; LC/MS: 1.32 min (RT), m/z 398 [M+H]+ Pharmaceutical intermediate

Key Findings :

Reactivity Differences :

  • Thiocarboxamide derivatives (e.g., 1-thioureido-1H-pyrrole-2-carboxamide) exhibit greater nucleophilic reactivity at the thiocarbonyl group compared to carboxamides. For instance, N-ethoxycarbonylpyrrole-2-thiocarboxamide (I) reacts with aniline to form amidines, whereas its carboxamide analog lacks this pathway .
  • Thiocarboxamides are susceptible to oxidation, forming S-oxides (e.g., N-ethoxycarbonylpyrrole-2-thiocarboxamide S-oxide) with distinct IR bands at 960 cm⁻¹ .

Structural and Biological Implications :

  • The thioureido group in 1-thioureido-1H-pyrrole-2-carboxamide enhances its ability to form hydrogen-bonded networks, similar to 1H-pyrrole-2-carboxylic acid’s dimeric motifs . This property may influence its pharmacokinetic behavior.
  • Piperidinyl-substituted analogs (e.g., 1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide) show improved solubility and bioavailability, as evidenced by their LC/MS profiles .

Synthetic Utility :

  • Thiocarboxamides serve as versatile intermediates for synthesizing bicyclic thioamides and amidines, which are less accessible via carboxamide routes .
  • Carboxylic acid derivatives (e.g., 1H-pyrrole-2-carboxylic acid) are more stable but require harsh conditions for further functionalization .

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